ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
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Overview
Description
Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its application as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound’s structure includes multiple aromatic rings and bulky tert-butyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the reaction of di-tert-butylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The process requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification process often involves recrystallization or chromatographic techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used.
Major Products
The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and various biaryl structures, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mechanism of Action
The mechanism by which ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The bulky tert-butyl groups and aromatic rings enhance the compound’s steric and electronic properties, making it an effective ligand .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl: Known for its use in similar catalytic processes.
2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene: Another organophosphorus compound with comparable applications.
Uniqueness
Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane stands out due to its specific structural features, such as the presence of multiple aromatic rings and bulky tert-butyl groups. These characteristics contribute to its high stability and reactivity, making it a valuable ligand in various catalytic processes .
Properties
Molecular Formula |
C37H53O2P |
---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C37H53O2P/c1-23(2)28-22-29(24(3)4)34(32(25(5)6)33(28)26-18-16-15-17-19-26)30-20-27(38-13)21-31(39-14)35(30)40(36(7,8)9)37(10,11)12/h15-25H,1-14H3 |
InChI Key |
HQGCXFBETLNMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=C(C(=CC(=C3)OC)OC)P(C(C)(C)C)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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